2-(2-Fluorophenyl)-3'-iodoacetophenone
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Description
2-(2-Fluorophenyl)-3'-iodoacetophenone, also known as FIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated derivative of acetophenone, which has been used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. FIA has been found to have a wide range of applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Biological Baeyer–Villiger Oxidation
One significant application involves the biological Baeyer–Villiger oxidation of acetophenones, where 19F nuclear magnetic resonance (NMR) was utilized to study the conversion of various fluorinated acetophenones. This process is crucial for the production of industrially relevant chemicals, showcasing the method's validity in evaluating the biological conversion of ring-substituted acetophenones to the corresponding phenyl acetates (Moonen, Rietjens, & van Berkel, 2001).
Molecular Structure and Spectroscopic Analysis
The compound's molecular structure and spectroscopic properties have been extensively analyzed. In one study, the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis of related compounds were explored using HF and density functional methods. This research highlights the compound's potential in the field of material science and its implications for understanding electronic properties and structural analysis (Najiya et al., 2014).
Fluorescence-based Technologies
Another application is in the development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization strategy. These compounds exhibit unique optical properties, making them suitable as prospective fluorescent probes in aqueous systems for various biomedical applications (Park et al., 2015).
Regioselectively Functionalized Heterocycles
The treatment of related compounds with t-BuLi and reaction with electrophiles has been used to synthesize functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This process demonstrates the compound's role in anionic cyclization on a benzyne-tethered aryllithium intermediate, offering pathways for the synthesis of complex heterocyclic structures (Sanz et al., 2006).
Antipathogenic Activity
A study on thiourea derivatives showed significant antipathogenic activity against bacteria known for biofilm formation, demonstrating the compound's potential as a precursor in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
2-(2-fluorophenyl)-1-(3-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUXFIZIEPKFEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642346 |
Source
|
Record name | 2-(2-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-75-3 |
Source
|
Record name | Ethanone, 2-(2-fluorophenyl)-1-(3-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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